1,3,5-Triethyl-1,3,5-triazinane
Overview
Description
1,3,5-Triethyl-1,3,5-triazinane is an organic compound with the molecular formula C₉H₂₁N₃. It is a derivative of 1,3,5-triazine, which is a six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Biochemical Analysis
Biochemical Properties
1,3,5-Triethylhexahydro-s-triazine plays a significant role in biochemical reactions, particularly as an antimicrobial agent. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis. This interaction is crucial for its antimicrobial properties, making it effective against a range of bacterial pathogens .
Molecular Mechanism
At the molecular level, 1,3,5-Triethylhexahydro-s-triazine exerts its effects through binding interactions with biomolecules. It binds to bacterial enzymes, inhibiting their activity and preventing the synthesis of essential cellular components. This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death. Additionally, it can induce changes in gene expression, further contributing to its antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Triethylhexahydro-s-triazine change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that its antimicrobial effects can persist for extended periods, although the exact duration depends on the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of 1,3,5-Triethylhexahydro-s-triazine vary with different dosages in animal models. At low doses, it exhibits antimicrobial properties without significant toxicity. At higher doses, it can cause adverse effects, including toxicity to mammalian cells. These threshold effects are crucial for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
1,3,5-Triethylhexahydro-s-triazine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to a decrease in nucleotide levels and disruption of DNA replication .
Transport and Distribution
Within cells and tissues, 1,3,5-Triethylhexahydro-s-triazine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are essential for its antimicrobial activity, as they determine the concentration of the compound at the site of infection .
Subcellular Localization
The subcellular localization of 1,3,5-Triethylhexahydro-s-triazine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with bacterial enzymes and the subsequent inhibition of their activity .
Preparation Methods
1,3,5-Triethyl-1,3,5-triazinane can be synthesized through several methods. One common method involves the reaction of formaldehyde with ethylamine under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as an acid or base, to facilitate the formation of the triazine ring . Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1,3,5-Triethyl-1,3,5-triazinane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3,5-Triethyl-1,3,5-triazinane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial properties and potential use as a biocide . In medicine, it is being investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and pathways involved in disease processes . In industry, it is used as a stabilizer and preservative in various formulations .
Mechanism of Action
The mechanism of action of 1,3,5-Triethyl-1,3,5-triazinane involves its degradation into formaldehyde, which exerts antimicrobial effects by inhibiting the uptake of proline and the synthesis of inducible enzymes such as β-galactosidase and glucose-6-phosphate dehydrogenase in bacterial cells . This compound does not exhibit uncoupler-like activity, and its antimicrobial action is primarily due to the release of formaldehyde .
Comparison with Similar Compounds
1,3,5-Triethyl-1,3,5-triazinane can be compared to other similar compounds, such as 1,3,5-triazine, 1,3,5-trimethyl-1,3,5-triazinane, and 1,3,5-triacryloylhexahydro-1,3,5-triazine. While these compounds share a similar triazine core structure, they differ in their substituents and specific applications. For example, 1,3,5-triazine is commonly used as a reagent in organic synthesis, while 1,3,5-trimethyl-1,3,5-triazinane is used in the production of polymers .
Properties
IUPAC Name |
1,3,5-triethyl-1,3,5-triazinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRTVIAPRQLSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CN(CN(C1)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032511 | |
Record name | 1,3,5-Triethylhexahydro-s-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1032511 | |
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Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid with an odor of formaldehyde; Formulated as soluble concentrate liquid; [Reference #1] | |
Record name | 1,3,5-Triethylhexahydro-s-triazine | |
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Vapor Pressure |
15.7 [mmHg] | |
Record name | 1,3,5-Triethylhexahydro-s-triazine | |
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CAS No. |
7779-27-3 | |
Record name | 1,3,5-Triethylhexahydro-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7779-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hexahydro-1,3,5-triethyl-s-triazine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779273 | |
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Record name | Vancide TH | |
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Record name | 1,3,5-Triazine, 1,3,5-triethylhexahydro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,3,5-Triethylhexahydro-s-triazine | |
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Record name | Hexahydro-1,3,5-triethyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.022 | |
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Record name | 1,3,5-TRIETHYLHEXAHYDRO-S-TRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5ADA431CF | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,3,5-Triethyl-1,3,5-triazinane?
A1: this compound demonstrates potential in two key areas:
Q2: How does the structure of this compound influence its reactivity?
A2: The reactivity of this compound is influenced by both its cyclic structure and the presence of nitrogen atoms:
- Nitrogen atoms: The three nitrogen atoms each possess a lone pair of electrons. These electron pairs can participate in reactions, making the molecule susceptible to electrophilic attack. For example, in the reaction with hydrogen sulfide, the nitrogen atom acts as a nucleophile, attacking the electrophilic hydrogen of hydrogen sulfide [].
Q3: How does this compound compare to other hydrogen sulfide scavengers?
A: While the provided research [] doesn't offer a direct comparison with other scavengers, it elucidates the kinetic aspects of its reaction with hydrogen sulfide. The study reveals that this compound reacts with hydrogen sulfide at a rate 19 times faster than 1,3,5-trimethyl-1,3,5-triazinane and 31 times faster than 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane []. This suggests that the specific alkyl substituents on the triazinane ring significantly influence the reaction rate.
Q4: Are there any safety concerns associated with this compound?
A: While the provided articles primarily focus on the chemical properties and applications, a separate study [] classifies hexahydro-1,3,5-triethyl-s-triazine (another name for this compound) as "toxic, corrosive, and an eye-irritating substance" []. This highlights the need for careful handling and adherence to safety protocols when working with this compound.
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